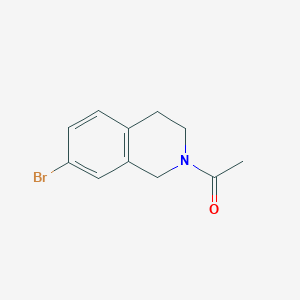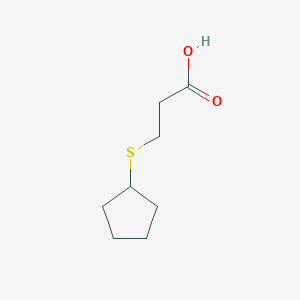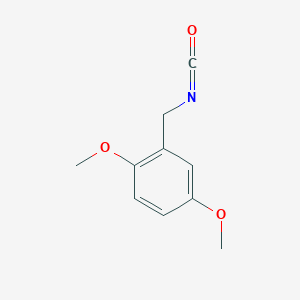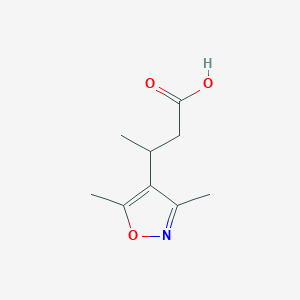
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone
Descripción general
Descripción
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone is a chemical compound characterized by its bromine substitution and isoquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone typically involves multiple steps, including bromination and isoquinoline formation. The reaction sequence begins with the bromination of an aromatic precursor, followed by cyclization to form the isoquinoline ring. Final functionalization introduces the ethanone group.
Industrial Production Methods: Industrial production involves large-scale bromination under controlled conditions, ensuring high purity and yield. The process is optimized for scalability, often utilizing continuous flow techniques to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone undergoes various chemical reactions:
Oxidation: : Forms carbonyl compounds and acids.
Reduction: : Converts the bromine substituent to hydrogen.
Substitution: : The bromine atom can be replaced by other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Performed using reagents like potassium permanganate or chromium trioxide.
Reduction: : Typically employs hydrogen gas with palladium on carbon catalyst.
Substitution: : Utilizes nucleophiles such as organolithium or Grignard reagents.
Major Products Formed: The major products depend on the type of reaction:
Oxidation: : Yields ketones and carboxylic acids.
Reduction: : Produces the corresponding hydroisoquinoline.
Substitution: : Results in various substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone finds applications in diverse research fields:
Chemistry: : As a precursor for complex molecule synthesis.
Biology: : Investigated for its potential biochemical interactions and effects on cellular pathways.
Medicine: : Explored for potential therapeutic properties, especially in targeting specific biological pathways.
Industry: : Used in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone exerts its effects is still under investigation:
Molecular Targets: : Potential interaction with enzymatic proteins and cellular receptors.
Pathways Involved: : May modulate signal transduction pathways, affecting cellular response and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1-(7-Chloro-3,4-dihydroisoquinolin-2(1H)-YL)ethanone
1-(7-Fluoro-3,4-dihydroisoquinolin-2(1H)-YL)ethanone
1-(7-Iodo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone
Uniqueness: 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone stands out due to its specific bromine substitution, which imparts distinct reactivity and interaction profiles compared to its halogenated counterparts.
Hope you find this detailed article useful for your research or academic needs! What do you think?
Propiedades
IUPAC Name |
1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMHENWABNGYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587815 | |
| Record name | 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937591-28-1 | |
| Record name | 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(7-bromo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B3389658.png)
![4-[3-(Pyrrolidin-1-yl)propyl]piperidine](/img/structure/B3389660.png)

![1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3389672.png)
![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B3389678.png)
![3-[(Tert-butoxy)carbonyl]amino-1-propanethiol](/img/structure/B3389686.png)



![7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3389710.png)
![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/structure/B3389712.png)
![3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3389742.png)
